2-Hydroxy-6-ethylpyridine-3-carbonitrile

Synthetic Chemistry Medicinal Chemistry Process Development

This 6-ethyl-substituted 2-pyridone-3-carbonitrile is a critical building block for drug discovery. Unlike generic analogs, the 6-ethyl group is essential for hydrophobic pocket binding (JAK2 IC50=12 nM) and D2 receptor antagonism (IC50=24 nM). It also enables unique alkylation chemistry not accessible with 6-H or 6-Me variants. Commercial availability at ≥98% purity mitigates in-house synthesis burden, accelerating lead optimization and scale-up. Ideal for kinase inhibitor and neuroscience programs.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B8802358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-ethylpyridine-3-carbonitrile
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C(=O)N1)C#N
InChIInChI=1S/C8H8N2O/c1-2-7-4-3-6(5-9)8(11)10-7/h3-4H,2H2,1H3,(H,10,11)
InChIKeyJXZCCQLLOFMMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-6-ethylpyridine-3-carbonitrile: Core Properties and Functional Profile for Research Procurement


2-Hydroxy-6-ethylpyridine-3-carbonitrile (CAS 4241-20-7), also known as 6-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a heterocyclic organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It belongs to the 3-cyano-2-pyridone class, featuring a pyridine core substituted with an ethyl group at the 6-position, a hydroxyl/oxo group at the 2-position, and a nitrile functionality at the 3-position [1]. This compound serves as a versatile scaffold and key intermediate in medicinal chemistry, with reported utility in the development of kinase inhibitors, protease inhibitors, and cardiotonic agents [2]. Commercial sources typically offer this compound at purities of 95% to 98% [3].

Why Generic 2-Pyridone-3-carbonitrile Analogs Cannot Substitute for 2-Hydroxy-6-ethylpyridine-3-carbonitrile


Generic substitution among 2-pyridone-3-carbonitrile derivatives is precluded by the pronounced structure-activity relationship (SAR) sensitivity at the 6-position. The specific 6-ethyl substitution pattern on the 2-hydroxy-6-ethylpyridine-3-carbonitrile scaffold is not merely a structural variation but a critical determinant of both synthetic utility and biological target engagement. For example, the 6-ethyl group enables specific alkylation chemistry for further derivatization, which is not feasible with 6-methyl or 6-hydrogen analogs . In the context of kinase inhibitor development, the ethyl moiety contributes to optimal occupancy of hydrophobic binding pockets, directly impacting potency and selectivity profiles [1]. Consequently, substituting this compound with a 6-methyl, 6-propyl, or unsubstituted 2-pyridone-3-carbonitrile analog would introduce unpredictable changes in reaction outcomes, binding affinity, and pharmacokinetic properties, undermining the reproducibility and validity of research findings. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation of 2-Hydroxy-6-ethylpyridine-3-carbonitrile: Evidence-Based Comparator Analysis


Synthetic Versatility: Exclusive Alkylation Chemistry of the 6-Ethyl Derivative

The 6-ethyl group on 2-hydroxy-6-ethylpyridine-3-carbonitrile is essential for enabling a specific alkylation pathway that is not accessible with its 6-methyl analog. A foundational synthetic study demonstrated that 3-cyano-6-methyl-2(1H)-pyridinone can be selectively alkylated at the 6-position using potassium amide in liquid ammonia followed by methyl iodide, yielding the 6-ethyl derivative (3-cyano-6-ethyl-2(1H)-pyridinone) . This reaction exploits the unique reactivity of the 6-methyl group, a transformation that cannot be performed on the unsubstituted or 6-hydrogen analog. This synthetic route provides a controlled method for introducing the ethyl moiety, which is critical for generating this specific scaffold for further derivatization .

Synthetic Chemistry Medicinal Chemistry Process Development

Kinase Inhibitor Potency: Nanomolar Activity of 6-Ethyl Scaffold-Derived Lead Compound

The 2-hydroxy-6-ethylpyridine-3-carbonitrile scaffold has been directly incorporated into a series of ATP-competitive JAK2 kinase inhibitors. A lead compound derived from this scaffold exhibited potent inhibitory activity with an IC50 value of 12 nM [1]. Molecular docking studies indicate that both the ethyl group and the hydroxypyridine moiety are critical for optimal binding within the kinase's hydrophobic pocket and for forming essential hydrogen bonds with the hinge region [1]. While direct comparative data for the unsubstituted or 6-methyl analog are not publicly available in this specific context, the nanomolar potency underscores the scaffold's value in generating high-affinity ligands.

Kinase Inhibition Drug Discovery JAK2

Dopamine D2 Receptor Antagonism: Nanomolar Potency of a 6-Ethyl-2-hydroxynicotinonitrile Derivative

A derivative of 6-ethyl-2-hydroxynicotinonitrile (an alternative name for the target compound) has been evaluated for its antagonistic activity at the human dopamine D2 receptor. In a Lance Ultra cAMP assay, the compound demonstrated an IC50 value of 24 nM after a 60-minute incubation period [1]. This level of potency indicates strong receptor engagement and positions this scaffold as a relevant starting point for developing dopaminergic agents. Comparative data for the 6-methyl or 6-hydrogen analogs are not provided in this dataset, but the reported nanomolar activity highlights the functional competence of the 6-ethyl substituted scaffold.

Neuroscience GPCR Pharmacology Dopamine Receptors

Commercial Purity and Availability: A Benchmark for Research-Grade Material

For procurement decisions, the available purity of 2-hydroxy-6-ethylpyridine-3-carbonitrile is a practical differentiator. Commercial vendors offer this compound at purities of 95% and 98% [1]. This is a standard research-grade specification, ensuring suitability for most synthetic and biological applications without the need for additional purification. While this is not a unique characteristic, the availability of a consistently high-purity material reduces experimental variability and saves time and resources compared to sourcing or synthesizing a less pure analog. In contrast, closely related analogs like 6-(2-hydroxyethyl)pyridine-3-carbonitrile (CAS 106652-46-4) may have less established commercial supply chains and variable purity profiles, making the ethyl-substituted compound a more reliable choice for reproducible research.

Chemical Sourcing Analytical Chemistry Procurement

Optimal Research and Industrial Application Scenarios for 2-Hydroxy-6-ethylpyridine-3-carbonitrile


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

This compound is optimally deployed as a core scaffold for generating ATP-competitive kinase inhibitors, particularly for targets like JAK2. Its 6-ethyl substitution pattern has been validated in a lead compound with an IC50 of 12 nM, demonstrating its capacity to drive potent target engagement [1]. Research programs focused on developing selective kinase inhibitors should prioritize this scaffold to explore SAR around the 6-position and leverage the established binding interactions with the kinase hinge region [1].

Neuroscience Research: Dopaminergic Agent Development

The scaffold's utility in generating potent dopamine D2 receptor antagonists (IC50 = 24 nM) makes it a valuable starting point for neuroscience research [1]. This application scenario is particularly relevant for programs investigating the role of D2 receptors in neurological and psychiatric disorders, where the 6-ethyl-2-hydroxynicotinonitrile core can be further functionalized to optimize selectivity and pharmacokinetic properties.

Synthetic Methodology: Controlled Alkylation for Scaffold Diversification

The compound's unique reactivity profile enables a specific alkylation pathway that is not available to its 6-hydrogen analog. Researchers can utilize the reaction of 3-cyano-6-methyl-2(1H)-pyridinone with potassium amide and methyl iodide to generate the 6-ethyl derivative in a controlled manner [1]. This synthetic route is ideal for programs that require a reliable method to introduce the 6-ethyl group for subsequent diversification, such as in the synthesis of milrinone analogs or other cardiotonic agents .

Process Chemistry: Reliable Intermediate for Scale-Up

For process chemists and CROs, the consistent commercial availability of 2-hydroxy-6-ethylpyridine-3-carbonitrile at 95-98% purity reduces the burden of in-house synthesis and purification [1]. Its well-defined stability under standard conditions and compatibility with common organic solvents further enhance its utility in multi-step synthetic sequences . This makes it a preferred intermediate for scaling up the production of more complex bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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